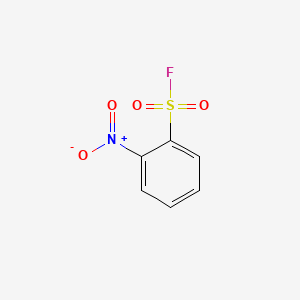

2-Nitrobenzenesulfonyl fluoride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 119099. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-nitrobenzenesulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4FNO4S/c7-13(11,12)6-4-2-1-3-5(6)8(9)10/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSQIQAVSSNKMBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195819 | |

| Record name | 2-Nitrobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

433-98-7 | |

| Record name | 2-Nitrobenzenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=433-98-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitrobenzenesulfonyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000433987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 433-98-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119099 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitrobenzenesulphonyl fluoride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzenesulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.451 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-NITROBENZENESULFONYL FLUORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C7WX6R7FE9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Emergence of a Privileged Reagent

An In-depth Technical Guide to the Chemical Properties and Applications of 2-Nitrobenzenesulfonyl Fluoride

This guide provides a comprehensive technical overview of this compound (o-NBSF), a versatile reagent that has garnered significant attention in synthetic chemistry and drug discovery. We will move beyond a simple recitation of facts to explore the causal relationships behind its reactivity, its strategic applications in modern chemical biology, and the practical methodologies for its use, grounded in authoritative research.

This compound, also known as o-nitrobenzenesulfonyl fluoride, is an organic compound featuring a sulfonyl fluoride moiety and a nitro group in the ortho position on a benzene ring.[1] While sulfonyl fluorides have been part of the chemist's toolkit for decades, the specific ortho-nitro substitution pattern of o-NBSF imparts a unique combination of reactivity and biological activity that has established it as a "privileged" chemical entity. Initially identified as a potent antibacterial agent from a library screen against E. coli, its utility has expanded into a valuable tool for bioconjugation and covalent inhibitor design.[2][3] This guide will dissect the fundamental chemical properties that underpin these advanced applications.

Physicochemical Characteristics

The physical and chemical properties of a reagent are critical determinants of its handling, storage, and application in various solvent systems. o-NBSF is typically a pale yellow solid, and its key properties are summarized below.[1]

| Property | Value | Source(s) |

| CAS Number | 433-98-7 | [1][4] |

| Molecular Formula | C₆H₄FNO₄S | [1][5] |

| Molecular Weight | 205.16 g/mol | [1] |

| Appearance | Pale yellow solid | [1] |

| Melting Point | 56-60°C | [6] |

| Boiling Point | 306.0±25.0 °C (Predicted) | [6] |

| Density | 1.554±0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in polar organic solvents | [1] |

| Storage | 2-8°C, desiccated, away from moisture | [4][6][7] |

Core Reactivity: The Synergy of Ortho-Substitution

The reactivity of this compound is dominated by the highly electrophilic nature of the sulfur(VI) center. This electrophilicity is significantly enhanced by the strong electron-withdrawing effects of both the adjacent nitro group and the fluoride atom, making it a potent target for nucleophiles.[1]

Nucleophilic Substitution

The primary mode of reactivity for o-NBSF is nucleophilic substitution at the sulfonyl group. It readily reacts with a variety of nucleophiles, including amines, alcohols, and thiols, to form stable sulfonamides, sulfonate esters, and thioesters, respectively.

This reactivity forms the basis of its utility in synthesis and bioconjugation. The sulfonyl fluoride group is notably more stable to hydrolysis than its sulfonyl chloride counterpart, yet it is sufficiently reactive to engage with biological nucleophiles, a balance that is crucial for its role as a chemical probe.[8]

Caption: Proposed dual-pathway mechanism for o-NBSF antibacterial activity.

Synthetic Methodology

The synthesis of aryl sulfonyl fluorides can be achieved through several reliable methods. A common and effective laboratory-scale approach involves the fluorination of the corresponding sulfonyl chloride, which is often commercially available or easily prepared from the sulfonic acid.

Caption: A general synthetic workflow for o-NBSF preparation.

Protocol: Synthesis of a Sulfonamide Derivative

This protocol provides a representative example of the use of o-NBSF to synthesize a sulfonamide, a common functional group in medicinal chemistry.

Objective: To synthesize N-benzyl-2-nitrobenzenesulfonamide from this compound and benzylamine.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.1 eq)

-

Triethylamine (1.5 eq)

-

Dichloromethane (DCM) as solvent

-

1M HCl solution

-

Saturated NaCl solution (brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, standard glassware

Procedure:

-

Reaction Setup: Dissolve this compound (1.0 eq) in DCM in a round-bottom flask under ambient atmosphere.

-

Addition of Reagents: To the stirred solution, add triethylamine (1.5 eq). This base acts as a scavenger for the hydrogen fluoride (HF) that is generated during the reaction, preventing it from protonating the amine nucleophile.

-

Nucleophilic Addition: Slowly add benzylamine (1.1 eq) dropwise to the solution. A slight excess of the amine ensures the complete consumption of the limiting sulfonyl fluoride reagent.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) until the starting material (o-NBSF) is no longer visible.

-

Workup - Quenching: Once the reaction is complete, transfer the mixture to a separatory funnel and wash with 1M HCl. This step removes excess benzylamine and triethylamine by converting them into their water-soluble hydrochloride salts.

-

Workup - Washing: Wash the organic layer sequentially with water and then with saturated brine. The brine wash helps to remove residual water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude N-benzyl-2-nitrobenzenesulfonamide can be purified by recrystallization or column chromatography on silica gel to obtain the final product.

Safety and Handling

As a highly reactive electrophilic compound, this compound must be handled with appropriate care. [1]

-

Hazards: The compound is classified as corrosive and can cause severe skin burns and eye damage. [9]It is harmful if swallowed, inhaled, or in contact with skin. [9][10]* Handling:

-

Always use in a well-ventilated area, such as a chemical fume hood. [7][9] * Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. [9][11] * Avoid all personal contact, including inhalation of dust. [7][9] * Avoid contact with moisture, as the sulfonyl fluoride group can slowly hydrolyze. [7][12]* Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. [4][7]Storage at 2-8°C is recommended. [6]* First Aid:

-

Eyes: Immediately flush with running water for at least 15 minutes, holding eyelids apart, and seek immediate medical attention. [9] * Skin: Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention. [10] * Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention. * Ingestion: Do NOT induce vomiting. Rinse mouth with water and call a poison control center or doctor immediately. [10]

-

References

- Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC.

- This compound | C6H4FNO4S | CID 97375.

- (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics.

- This compound derivatives and their MICs (μg mL −1 )....

- 2-nitro-benzenesulfonyl fluoride. LookChem. [Link]

- Nitro sulfonyl fluorides are a new pharmacophore for the development of antibiotics. Royal Society of Chemistry. [Link]

- Sulfonyl fluorides as privileged warheads in chemical biology - PMC.

- Arenesulfenyl Fluorides: Synthesis, Structure, and Reactivity. ChemRxiv. [Link]

- Protective Groups. Organic Chemistry Portal. [Link]

- PROTECTING GROUPS.[Link]

Sources

- 1. CAS 433-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-NITRO-BENZENESULFONYL FLUORIDE, CasNo.433-98-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 5. This compound | C6H4FNO4S | CID 97375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-NITRO-BENZENESULFONYL FLUORIDE CAS#: 433-98-7 [m.chemicalbook.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Sulfonyl fluorides as privileged warheads in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 9. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. 2-Methyl-4-nitrobenzenesulfonyl fluoride (21320-93-4) for sale [vulcanchem.com]

2-Nitrobenzenesulfonyl fluoride synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of 2-Nitrobenzenesulfonyl Fluoride

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis, purification, and characterization of this compound (NBSF). The methodologies detailed herein are grounded in established chemical principles and validated protocols, emphasizing safety, efficiency, and product purity.

Introduction: The Significance of this compound

This compound (NBSF) is an important organic compound featuring a nitro group and a sulfonyl fluoride moiety attached to a benzene ring[1]. Its significance in the chemical and pharmaceutical sciences stems from the unique reactivity of the sulfonyl fluoride (-SO₂F) group. Unlike the more reactive sulfonyl chlorides, sulfonyl fluorides exhibit greater stability, particularly towards hydrolysis, while retaining sufficient electrophilicity to serve as valuable reagents[2].

The electron-withdrawing nature of the ortho-nitro group enhances the reactivity of the sulfonyl fluoride group, making NBSF a useful tool in organic synthesis for creating sulfonamides and other derivatives[1]. Furthermore, the nitro-sulfonyl fluoride pharmacophore has been identified as a promising scaffold for the development of novel antibiotics, particularly against Gram-negative bacteria[3][4]. This dual utility as a versatile synthetic building block and a potential therapeutic agent underscores the need for robust and reliable methods for its preparation and purification.

Core Properties and Safety Mandates

Accurate characterization and safe handling are prerequisites for the successful application of any chemical reagent.

Physicochemical Properties

NBSF is typically a pale yellow solid at room temperature[1]. A summary of its key properties is presented below.

| Property | Value | Reference |

| CAS Number | 433-98-7 | [5] |

| Molecular Formula | C₆H₄FNO₄S | [5][6] |

| Molecular Weight | 205.16 g/mol | [5][6] |

| Melting Point | 56-60 °C | [5] |

| Appearance | Pale yellow solid | [1] |

| Solubility | Soluble in polar organic solvents | [1] |

Critical Safety Protocols

This compound and its precursors are hazardous materials that demand strict adherence to safety protocols.

-

Hazard Profile : NBSF is classified as corrosive and causes severe skin burns and eye damage. The precursor, 2-nitrobenzenesulfonyl chloride, is also highly corrosive and moisture-sensitive[7].

-

Personal Protective Equipment (PPE) : Always handle these chemicals within a certified chemical fume hood.[7] Required PPE includes:

-

Chemical-resistant gloves (e.g., nitrile).

-

Tight-sealing safety goggles and a face shield[7].

-

A flame-retardant lab coat.

-

-

Handling : Avoid inhalation of dust and any direct contact with skin or eyes[8]. Use appropriate tools to handle solids and ensure adequate ventilation. In case of spills, evacuate the area and follow emergency procedures.

-

Storage : Store NBSF in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere to protect from moisture[9][10]. Store in a designated corrosives area[7].

-

Disposal : All waste must be treated as hazardous and disposed of in accordance with local, state, and federal regulations[8]. Do not mix with other waste streams.

Synthesis Methodologies: A Comparative Analysis

The synthesis of NBSF can be approached via several routes. The choice of method often depends on the availability of starting materials, required scale, and safety considerations. The overall workflow from synthesis to characterization is depicted below.

Caption: General workflow for NBSF preparation.

Method 1: Halogen Exchange from 2-Nitrobenzenesulfonyl Chloride

This is the most conventional and widely cited method for preparing arylsulfonyl fluorides[11]. The process involves a nucleophilic substitution reaction where the chloride in 2-nitrobenzenesulfonyl chloride is displaced by a fluoride ion.

-

Causality : The sulfonyl chloride is a highly reactive electrophile. The chlorine atom is a good leaving group, readily displaced by the fluoride anion. The reaction is typically performed with a fluoride salt like potassium fluoride (KF) or potassium bifluoride (KHF₂)[11]. The use of a phase-transfer catalyst, such as 18-crown-6, can enhance the reaction rate by improving the solubility and availability of the fluoride anion in organic solvents[11].

Caption: Halogen exchange synthesis of NBSF.

Protocol: Halogen Exchange Synthesis

-

Setup : In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is oven-dried to prevent hydrolysis of the sulfonyl chloride.

-

Reagents : To the flask, add 2-nitrobenzenesulfonyl chloride (1.0 eq.), potassium fluoride (KF, ~2.0 eq.), and a catalytic amount of 18-crown-6 ether (~0.05 eq.).

-

Solvent : Add anhydrous acetonitrile as the solvent.

-

Reaction : Heat the mixture to reflux (approx. 82 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete (typically several hours), cool the mixture to room temperature. Filter the mixture to remove insoluble potassium salts.

-

Extraction : Evaporate the acetonitrile under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate.

-

Isolation : Remove the solvent via rotary evaporation to yield the crude this compound, which can then be purified.

Method 2: One-Pot Synthesis from Sulfonic Acids/Sulfonates

More recent methodologies offer a more streamlined approach, starting from the more stable and readily available sulfonic acids or their salts[11][12]. This avoids the isolation of the often-unstable sulfonyl chloride intermediate.

-

Causality : This method proceeds in two stages within the same reaction vessel. First, the sulfonic acid is converted in situ to the sulfonyl chloride using a chlorinating agent like cyanuric chloride[12]. A phase-transfer catalyst is often employed to facilitate this step[11]. In the second stage, a fluoride source such as KHF₂ is added directly to the mixture, which then performs the halogen exchange to yield the final sulfonyl fluoride product[11][12]. This one-pot procedure is efficient and reduces handling of the hazardous sulfonyl chloride intermediate.

Purification: Recrystallization

For a solid compound like NBSF, recrystallization is the gold standard for achieving high purity. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent at different temperatures.

-

Causality : An ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point[13]. Impurities should either be insoluble at high temperatures (allowing for hot filtration) or remain soluble at low temperatures (remaining in the mother liquor upon crystallization). Slow cooling is crucial as it promotes the formation of a well-ordered crystal lattice, which inherently excludes impurity molecules, leading to a purer final product[13].

Protocol: Recrystallization of NBSF

-

Solvent Selection : Test the solubility of crude NBSF in small amounts of various solvents (e.g., ethanol, methanol, isopropanol, or solvent mixtures like ethanol/water) to find a suitable system[13].

-

Dissolution : Place the crude NBSF in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent and a boiling stick[13]. Gently heat the mixture on a hot plate until the solvent boils.

-

Achieve Saturation : Continue adding small portions of the hot solvent until the NBSF just completely dissolves[13]. Avoid adding excess solvent, as this will reduce the final yield.

-

Cooling : Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature. This encourages the growth of large, pure crystals[13].

-

Crystallization : Once the flask has reached room temperature, it can be placed in an ice-water bath for 15-30 minutes to maximize crystal formation.

-

Isolation : Collect the purified crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor.

-

Drying : Dry the crystals under vacuum to remove all traces of solvent. The final product should be a crystalline solid.

Characterization and Quality Control

Confirming the identity and purity of the synthesized NBSF is a critical final step.

-

Melting Point : A sharp melting point range close to the literature value (56-60 °C) is a strong indicator of high purity[5]. Impurities typically depress and broaden the melting point range.

-

NMR Spectroscopy :

-

¹H NMR : The proton NMR spectrum will show characteristic signals for the aromatic protons, with chemical shifts influenced by the electron-withdrawing nitro and sulfonyl fluoride groups. The spectrum for the analogous 2-nitrobenzenesulfonyl chloride shows aromatic signals between 7.8 and 8.3 ppm, and a similar pattern is expected for NBSF[14].

-

¹⁹F NMR : Fluorine-19 NMR is a powerful tool for confirming the presence of the S-F bond. The fluorine nucleus is highly sensitive to its chemical environment, and a single peak in the expected region for sulfonyl fluorides provides definitive evidence of successful synthesis[15].

-

-

Mass Spectrometry (MS) : MS can confirm the molecular weight of the compound. The expected monoisotopic mass is 204.98 Da[6].

Conclusion

The synthesis and purification of this compound can be accomplished effectively through established methods like halogen exchange or modern one-pot procedures. Success hinges on a thorough understanding of the underlying chemical principles, meticulous execution of experimental protocols, and an unwavering commitment to safety. Proper purification via recrystallization and comprehensive characterization are essential to ensure the high quality required for applications in synthetic chemistry and drug discovery.

References

- Sigma-Aldrich. (2025). SAFETY DATA SHEET - this compound.

- ChemicalBook. (2025).

- Fisher Scientific. (2009). SAFETY DATA SHEET - 2-Nitrobenzenesulfonyl chloride.

- TCI Chemicals. (2025).

- Qin, H., & Sun, N. (2019).

- Santa Cruz Biotechnology. (n.d.).

- PubChem. (n.d.). This compound.

- CymitQuimica. (n.d.). CAS 433-98-7: this compound.

- ResearchGate. (2018).

- MDPI. (2020). Synthetic Routes to Arylsulfonyl Fluorides.

- The Royal Society of Chemistry. (2019).

- University of Colorado Boulder. (n.d.).

- ChemicalBook. (n.d.). 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR spectrum.

- PubChemLite. (2025). This compound (C6H4FNO4S).

- ChemicalBook. (n.d.). 433-98-7(2-NITRO-BENZENESULFONYL FLUORIDE) Product Description.

- University of Washington. (n.d.). Fluorine NMR.

- Sadlowski, C. et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. Journal of Medicinal Chemistry.

Sources

- 1. CAS 433-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. 433-98-7 CAS MSDS (2-NITRO-BENZENESULFONYL FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C6H4FNO4S) [pubchemlite.lcsb.uni.lu]

- 7. fishersci.com [fishersci.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. tcichemicals.com [tcichemicals.com]

- 11. Facile one-pot synthesis of sulfonyl fluorides from sulfonates or sulfonic acids - RSC Advances (RSC Publishing) DOI:10.1039/C9RA02531F [pubs.rsc.org]

- 12. rsc.org [rsc.org]

- 13. people.chem.umass.edu [people.chem.umass.edu]

- 14. 2-Nitrobenzenesulfonyl chloride(1694-92-4) 1H NMR [m.chemicalbook.com]

- 15. biophysics.org [biophysics.org]

Solubility of 2-Nitrobenzenesulfonyl Fluoride in Organic Solvents: A Practical and Theoretical Guide

An In-depth Technical Guide for the Research Professional

Abstract

2-Nitrobenzenesulfonyl fluoride (NBSF) is a pivotal reagent in modern organic synthesis and chemical biology, valued for its reactivity as an electrophile in reactions like Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1] Its utility in drug development and proteomics is contingent upon its behavior in solution, making a thorough understanding of its solubility profile essential for reaction optimization, purification, and formulation. This guide provides a comprehensive analysis of the physicochemical principles governing the solubility of this compound in organic solvents, supported by a practical, self-validating experimental protocol for its quantitative determination.

Introduction: The "Why" of Solubility for a Privileged Reagent

This compound is more than just a synthetic building block; it's a tool for forging covalent linkages with biological targets and constructing complex molecular architectures.[2][3] As a pale yellow solid with a melting point of 56-60°C, its solid-state nature necessitates dissolution for virtually all applications.[4][5] The choice of solvent is a critical experimental parameter that dictates not only the concentration of the reagent but also its stability and reactivity. An inappropriate solvent can lead to poor reaction kinetics, reagent degradation, or precipitation, compromising experimental outcomes. This guide is designed to empower researchers to make informed decisions regarding solvent selection, moving from qualitative descriptions to quantitative understanding.

Physicochemical Drivers of Solubility

The solubility of a solute in a given solvent is governed by the interplay of intermolecular forces. The principle of "like dissolves like" is a useful heuristic, but a deeper, mechanistic understanding is required for scientific rigor.

Molecular Structure and Polarity

This compound (C₆H₄FNO₄S) is a highly polar molecule.[2][6] Its polarity is a composite of three key functional groups attached to the benzene ring:

-

Sulfonyl Fluoride (-SO₂F): The sulfur atom is in a high oxidation state (S-VI), bonded to two highly electronegative oxygen atoms and a fluorine atom. This creates a strong dipole moment.[1][7]

-

Nitro Group (-NO₂): The nitro group is a powerful electron-withdrawing group, further polarizing the aromatic ring and contributing significantly to the overall molecular dipole.[2]

-

Aromatic Ring: The benzene core provides a nonpolar surface area, which can engage in π-stacking interactions.

The combination of the intensely polar sulfonyl fluoride and nitro groups dominates the molecule's character, rendering it readily soluble in polar organic solvents.[2]

Impact on Solvent Selection

Based on its structure, we can predict the solubility behavior of this compound:

-

High Solubility Expected in: Polar aprotic solvents such as Acetone, Acetonitrile (ACN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and Tetrahydrofuran (THF). These solvents can effectively solvate the polar regions of the molecule through dipole-dipole interactions.

-

Moderate to Low Solubility Expected in: Solvents of intermediate polarity like Dichloromethane (DCM) and Ethyl Acetate.

-

Poor Solubility Expected in: Nonpolar solvents such as Hexanes, Toluene, and Diethyl Ether, which cannot overcome the strong intermolecular forces within the NBSF crystal lattice.

-

Reactivity in Protic Solvents: While potentially soluble in polar protic solvents like ethanol or methanol, the electrophilic nature of the sulfonyl fluoride group presents a risk of solvolysis, especially under basic or heated conditions. The S-F bond is resilient but can be activated to react with nucleophiles.[1] Similarly, it may decompose in the presence of moisture.[8]

The following diagram illustrates the key factors influencing the dissolution process.

Caption: Key relationships governing the solubility of 2-NBSF.

Quantitative Solubility Data

Table 1: Solubility Profile of this compound and a Structural Analog

| Compound Name | Solvent | Polarity Index | Dielectric Constant (20°C) | Quantitative Solubility (g/L) | Qualitative Solubility | Reference |

| This compound | General Polar Organic | N/A | N/A | Data not available | Soluble | [2] |

| 2-Methyl-4-nitrobenzenesulfonyl fluoride | Water | 10.2 | 80.1 | < 1 | Poorly Soluble | [9] |

| Acetone | 5.1 | 20.7 | 68 | Moderately Soluble | [9] | |

| Acetonitrile | 5.8 | 37.5 | 74 | Moderately Soluble | [9] |

Note: The data for the analog compound should be used as an estimation. Actual solubility for this compound must be determined experimentally.

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

This protocol provides a robust, self-validating method for determining the equilibrium solubility of this compound. The core principle is to create a saturated solution, separate the undissolved solid, and quantify the concentration of the dissolved solute in the supernatant.

Materials and Equipment

-

This compound (purity ≥98%)

-

Selected organic solvents (HPLC-grade)

-

Analytical balance (± 0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Vortex mixer and orbital shaker/incubator

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

HPLC or UV-Vis spectrophotometer

Step-by-Step Methodology

-

Preparation of Stock for Calibration:

-

Accurately weigh approximately 20 mg of this compound and dissolve it in a 20 mL volumetric flask using the solvent of interest. This creates a ~1 mg/mL stock solution.

-

Perform serial dilutions to prepare a set of calibration standards (e.g., 500, 250, 125, 62.5, 31.25 µg/mL). Causality: A multi-point calibration curve is essential for accurate quantification and validates the linear response of the detector.

-

-

Sample Preparation (in Triplicate):

-

Add an excess amount of this compound (e.g., ~10-20 mg) to a pre-weighed glass vial. The amount should be sufficient to ensure undissolved solid remains at equilibrium.

-

Record the exact mass of the added solid.

-

Add a precise volume of the chosen solvent (e.g., 2.0 mL) to the vial.

-

Seal the vial tightly. Trustworthiness: Performing the experiment in triplicate ensures the reproducibility of the results and allows for statistical analysis.

-

-

Equilibration:

-

Vortex the vials vigorously for 1 minute to ensure thorough wetting of the solid.

-

Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C) for 24-48 hours. Causality: A prolonged equilibration time is necessary to ensure the solution reaches thermodynamic equilibrium. Constant temperature is critical as solubility is temperature-dependent.

-

-

Sample Processing and Analysis:

-

After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. Causality: Filtration is a critical step to remove all particulate matter, ensuring that the measured concentration corresponds only to the dissolved solute.

-

Dilute the filtered supernatant with the solvent to a concentration that falls within the linear range of the calibration curve. A dilution factor of 100x or 200x may be necessary.

-

Analyze the calibration standards and the diluted samples via HPLC or UV-Vis spectrophotometry.

-

-

Quantification:

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus concentration. Determine the equation of the line and the correlation coefficient (R² > 0.995).

-

Use the equation to calculate the concentration of the diluted sample.

-

Multiply the result by the dilution factor to determine the final solubility in mg/mL or g/L.

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Safety and Handling Considerations

This compound and related compounds are reactive and potentially hazardous. Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[10][11]

-

Ventilation: Handle the solid and its solutions in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[8][11]

-

Incompatibilities: Avoid contact with strong bases, strong acids, and strong oxidizing agents.[10] Be aware of its potential to react with water/moisture.[8]

-

Storage: Store the compound in a tightly sealed container in a cool, dry place, typically at 2-8°C as recommended by suppliers.[4][5]

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations for hazardous chemical waste.[10]

Conclusion

While qualitatively understood to be soluble in polar organic solvents, a quantitative grasp of this compound's solubility is paramount for its effective use in research and development. Its highly polar nature, driven by the sulfonyl fluoride and nitro functionalities, suggests excellent solubility in solvents like acetonitrile and acetone. For precise applications, the experimental protocol detailed in this guide provides a reliable framework for researchers to generate their own high-quality, quantitative solubility data, ensuring reproducibility and success in their synthetic and biological endeavors.

References

- PubChem. This compound | C6H4FNO4S | CID 97375. [Link]

- LookChem. 2-nitro-benzenesulfonyl fluoride. [Link]

- PubChemLite. This compound (C6H4FNO4S). [Link]

- ResearchGate.

- National Institutes of Health (NIH). Sulfur fluoride exchange. [Link]

- ResearchGate. This compound derivatives and their MICs (μg mL −1 ). [Link]

- Chemistry Stack Exchange. Are Group 2 metal fluoride salts less soluble in organic solvents than Group 1 fluorides?. [Link]

- ResearchGate. (PDF) Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]

- Royal Society of Chemistry. Sulfur fluoride exchange with carbon pronucleophiles. [Link]

- eScholarship, University of California. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [Link]

- PubMed. Determination of perfluoroalkyl sulfonyl fluorides in environmental water and soil around an abandoned manufactory. [Link]

- National Institutes of Health (NIH). Sulfonyl fluorides as privileged warheads in chemical biology. [Link]

Sources

- 1. Sulfur fluoride exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 433-98-7: this compound | CymitQuimica [cymitquimica.com]

- 3. researchgate.net [researchgate.net]

- 4. 2-NITRO-BENZENESULFONYL FLUORIDE CAS#: 433-98-7 [m.chemicalbook.com]

- 5. 433-98-7 CAS MSDS (2-NITRO-BENZENESULFONYL FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. PubChemLite - this compound (C6H4FNO4S) [pubchemlite.lcsb.uni.lu]

- 7. Page loading... [guidechem.com]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. 2-Methyl-4-nitrobenzenesulfonyl fluoride (21320-93-4) for sale [vulcanchem.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

Guide to the Stability and Storage of 2-Nitrobenzenesulfonyl Fluoride

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Nitrobenzenesulfonyl fluoride (o-NsF) is a valuable reagent in modern organic synthesis and chemical biology, distinguished by the unique reactivity and stability of its sulfonyl fluoride functional group. Unlike its more reactive sulfonyl chloride analog, this compound offers a remarkable balance of stability, particularly against hydrolysis, and selective reactivity. This combination makes it a key player in applications ranging from the synthesis of sulfonamides to its use as a covalent warhead in probe discovery and its foundational role in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry.[1][2][3][4] This guide provides an in-depth analysis of the chemical stability of this compound, outlines field-proven storage and handling protocols, and details an experimental workflow for stability assessment. The objective is to equip researchers with the technical understanding necessary to maximize the shelf-life and experimental reliability of this critical reagent.

Physicochemical Profile

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and application.

| Property | Value | Source(s) |

| Chemical Name | This compound | [5][6] |

| Synonyms | o-Nitrobenzenesulfonyl fluoride, o-NsF | [2] |

| CAS Number | 433-98-7 | [5][7] |

| Molecular Formula | C₆H₄FNO₄S | [6] |

| Molecular Weight | 205.17 g/mol | [6] |

| Appearance | Pale yellow to white solid | [2] |

| Melting Point | 56-60 °C | [7] |

| Solubility | Soluble in polar organic solvents | [2] |

The Cornerstone of Utility: Chemical Stability

The primary advantage of sulfonyl fluorides over their chloride counterparts is their significantly enhanced stability, a characteristic rooted in the fundamental properties of the sulfur-fluorine bond.[8] This stability is not merely an academic curiosity; it has profound practical implications for storage, handling, and reaction design.

Superior Hydrolytic Stability

The most critical stability feature of this compound is its pronounced resistance to hydrolysis.[3][8] The S-F bond is stronger and less readily cleaved by nucleophiles like water compared to the S-Cl bond in analogous sulfonyl chlorides.

One study vividly illustrates this point: this compound is remarkably stable in aqueous environments at neutral pH, showing no signs of hydrolysis after three weeks at pH 7.4.[1][9] In stark contrast, the corresponding chloride variant hydrolyzes orders of magnitude faster.[1][9] This inherent stability under physiological conditions is a key reason for its growing use as a warhead in chemical biology probes.[3][10]

The diagram below illustrates the primary hydrolytic degradation pathway, which, while slow, remains the principal concern during long-term storage in the presence of moisture.

Thermal Profile

Sulfonyl fluorides exhibit greater thermal stability than sulfonyl chlorides.[4][8] While 2-nitrobenzenesulfonyl chloride can rapidly decompose at elevated temperatures, the fluoride analog is significantly more robust.[8] However, like all organic compounds, it is not indefinitely stable at high temperatures. Prolonged exposure to heat should be avoided to prevent slow decomposition and ensure the reagent's integrity.

Incompatible Materials and Conditions

To ensure stability, this compound must be stored away from incompatible substances. The primary materials to avoid are:

-

Moisture/Water: As detailed above, moisture is the principal cause of degradation via hydrolysis.[11]

-

Strong Bases: Bases can promote nucleophilic attack on the electrophilic sulfur center, leading to decomposition or unwanted reactions.[12][13]

-

Strong Oxidizing Agents: These materials can react with the molecule, potentially leading to degradation.[12][13]

-

Metals: Some safety data sheets indicate that the compound may be corrosive to metals.[5]

Recommended Storage and Handling Protocols

Translating the principles of chemical stability into practice is key to preserving the quality of this compound. The following protocols are based on a synthesis of supplier recommendations and established laboratory best practices.

Optimal Storage Conditions

| Parameter | Recommendation | Rationale |

| Temperature | 2–8 °C | Reduces the rate of any potential slow decomposition pathways.[7][14] |

| Atmosphere | Store under an inert atmosphere (e.g., Nitrogen or Argon). | Minimizes exposure to atmospheric moisture and oxygen. |

| Container | Original, tightly sealed container. | Prevents ingress of moisture and contamination.[11] |

| Location | Cool, dry, well-ventilated area. | Ensures a stable environment and safe storage away from heat sources.[11] |

| Segregation | Store away from incompatible materials (bases, oxidizers). | Prevents accidental contact and hazardous reactions.[11][13] |

Safe Handling Procedures

This compound is classified as a corrosive solid that can cause severe skin burns and eye damage.[5] It is also harmful if swallowed, inhaled, or in contact with skin.[5] Adherence to strict safety protocols is mandatory.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles with a face shield.[5]

-

Ventilation: Handle the solid exclusively in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][11]

-

Dispensing: When weighing or transferring the solid, use dry, clean spatulas and glassware to prevent moisture contamination.

-

Inert Atmosphere Handling: For applications requiring the highest purity, handle the reagent inside a glovebox. For routine use, minimize the time the container is open to the atmosphere and consider flushing the headspace with an inert gas before re-sealing.

-

Spill Cleanup: In case of a spill, clean it up immediately using dry procedures to avoid generating dust.[5] Place the waste in a suitable, labeled container for disposal according to local regulations.[5]

-

Disposal: Dispose of unused reagent and contaminated materials as hazardous waste in accordance with institutional and governmental regulations.[5]

Protocol: Experimental Workflow for Hydrolytic Stability Assessment

Trust in a reagent is built on verifiable data. This protocol provides a self-validating system for researchers to assess the hydrolytic stability of a batch of this compound under specific experimental conditions (e.g., buffered reaction media).

Objective

To quantify the rate of hydrolysis of this compound at a given pH and temperature over time using High-Performance Liquid Chromatography (HPLC).

Materials

-

This compound

-

Acetonitrile (HPLC grade)

-

Water (HPLC grade)

-

Buffer solution of desired pH (e.g., 100 mM phosphate buffer, pH 7.4)

-

Thermostated incubator or water bath

-

HPLC system with a C18 column and UV detector

-

Volumetric flasks, pipettes, and autosampler vials

Step-by-Step Methodology

-

Prepare Stock Solution: Accurately weigh ~20.5 mg of this compound and dissolve it in acetonitrile in a 10 mL volumetric flask to create a 10 mM stock solution.

-

Initiate Stability Study: In a clean vial, add 9.9 mL of the pre-warmed (e.g., 37 °C) aqueous buffer (pH 7.4). To this, add 100 µL of the 10 mM stock solution to achieve a final concentration of 100 µM. This is your t=0 sample.

-

Incubation: Immediately cap the vial, vortex briefly, and place it in the thermostated incubator set to the desired temperature (e.g., 37 °C).

-

Time-Point Sampling:

-

Immediately after preparation, withdraw an aliquot (e.g., 200 µL) from the reaction vial.

-

Quench the reaction by diluting the aliquot into an autosampler vial containing a known volume of a suitable solvent (e.g., 800 µL of 50:50 acetonitrile:water) to stop further degradation.

-

Repeat this sampling process at predetermined time points (e.g., 1 hr, 4 hr, 8 hr, 24 hr, 48 hr, 7 days, etc.).

-

-

HPLC Analysis:

-

Analyze all samples by reverse-phase HPLC. A typical method would involve a C18 column with a gradient elution of acetonitrile and water (both containing 0.1% formic acid or trifluoroacetic acid).

-

Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance (e.g., ~254 nm).

-

The peak corresponding to this compound should have a distinct retention time.

-

-

Data Analysis:

-

Integrate the peak area of the this compound peak for each time point.

-

Normalize the peak area at each time point (t=x) to the peak area at t=0.

-

Plot the percentage of remaining this compound versus time to determine its stability profile under the tested conditions.

-

Conclusion

This compound is a robust and highly valuable synthetic tool, whose utility is directly linked to its superior stability compared to traditional sulfonyl chlorides. Its resistance to hydrolysis and thermal degradation simplifies handling and opens new avenues in aqueous-based chemical biology applications. By adhering to the stringent storage and handling protocols outlined in this guide—specifically, by ensuring a cool, dry, and inert environment—researchers can safeguard the reagent's integrity, leading to more reliable, reproducible, and successful experimental outcomes.

References

- 2-Methyl-4-nitrobenzenesulfonyl fluoride - 21320-93-4 - Vulcanchem. (n.d.). Vulcanchem.

- 2-Nitrobenzenesulphonyl fluoride - Safety Data Sheet. (2023, July 4). Apollo Scientific.

- 2-NITRO-BENZENESULFONYL FLUORIDE CAS#: 433-98-7. (n.d.). ChemicalBook.

- 2-Nitrobenzenesulfonyl chloride - Safety Data Sheet. (n.d.). Santa Cruz Biotechnology.

- Sadlowski, C. M., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. PMC.

- Sadlowski, C. M., et al. (n.d.). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics [PDF]. ResearchGate.

- This compound. (n.d.). PubChem.

- 4-(2-Aminoethyl)benzenesulfonyl fluoride hydrochloride - Safety Data Sheet. (2025). Sigma-Aldrich.

- Benzenesulfonyl fluoride, 2-methoxy-4-nitro- - Safety Data Sheet. (2025). ChemicalBook.

- Benzenesulfonyl fluoride, 2-methoxy-4-nitro- - Safety Data Sheet. (2025). ChemicalBook.

- CAS 433-98-7: this compound. (n.d.). CymitQuimica.

- Benzylsulfonyl Fluoride - Safety Data Sheet. (2025). TCI Chemicals.

- 1-Fluoro-2-nitrobenzene - Safety Data Sheet. (2014). Fisher Scientific.

- Al-Masum, M., & Al-Aabed, S. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. ACS Omega.

- Sulfonyl Fluorides. (n.d.). Enamine.

- Lou, T. S.-B., & Willis, M. C. (2022). Sulfonyl fluorides as targets and substrates in the development of new synthetic methods. Nature Reviews Chemistry, 6(2), 146–162.

- SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction. (n.d.). Sigma-Aldrich.

- Narayanan, A., & Jones, L. H. (2015). Sulfonyl fluorides as privileged warheads in chemical biology. Chemical Science, 6(5), 2650–2659.

- 2-Nitro-4-(trifluoromethyl)benzenesulfonyl fluoride. (n.d.). African Rock Art.

Sources

- 1. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 433-98-7: this compound | CymitQuimica [cymitquimica.com]

- 3. Sulfonyl fluorides as targets and substrates in the development of new synthetic methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SuFEx: Sulfonyl Fluorides that Participate in the Next Click Reaction [sigmaaldrich.com]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. This compound | C6H4FNO4S | CID 97375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-NITRO-BENZENESULFONYL FLUORIDE CAS#: 433-98-7 [m.chemicalbook.com]

- 8. Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Sulfonyl fluorides as privileged warheads in chemical biology - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 11. datasheets.scbt.com [datasheets.scbt.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. 2-Methyl-4-nitrobenzenesulfonyl fluoride (21320-93-4) for sale [vulcanchem.com]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Nitrobenzenesulfonyl Fluoride

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 2-nitrobenzenesulfonyl fluoride (o-NBSF), a key reagent in organic synthesis and chemical biology.[1] Intended for researchers, scientists, and professionals in drug development, this document offers an in-depth examination of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data integral to the identification, purity assessment, and structural elucidation of this compound. By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an authoritative resource for the robust characterization of this compound.

Introduction

This compound, also known as o-nitrobenzenesulfonyl fluoride, is a valuable reagent in organic chemistry, notably utilized in the synthesis of sulfonamides and as a chemical probe.[1] Its reactivity is largely governed by the presence of two strongly electron-withdrawing groups—the nitro (NO₂) group and the sulfonyl fluoride (SO₂F) group—positioned ortho to each other on the benzene ring.[1] These substituents create a unique electronic environment that profoundly influences the molecule's spectroscopic properties. Accurate and thorough spectroscopic analysis is therefore paramount for confirming the identity and purity of this compound, ensuring its effective application in research and development. This guide details the characteristic spectroscopic signatures of this compound, providing a foundational reference for its analysis.

Molecular Structure and Spectroscopic Implications

The molecular structure of this compound is the primary determinant of its spectroscopic characteristics. The aromatic ring is substituted with a sulfonyl fluoride group and a nitro group at the C1 and C2 positions, respectively. Both groups are highly electronegative, leading to a significant deshielding effect on the aromatic protons and carbons. This electronic influence is readily observable in NMR spectroscopy. Similarly, the vibrational modes of the NO₂ and SO₂F functional groups give rise to distinct and intense absorption bands in the IR spectrum, serving as reliable diagnostic markers.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of this compound in solution. The combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's carbon-hydrogen framework and the unique fluorine environment.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by four distinct signals in the aromatic region, corresponding to the four protons on the benzene ring. The strong deshielding effects of the nitro and sulfonyl fluoride groups cause these signals to appear at relatively high chemical shifts (downfield).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~8.88 | s | |

| H-3 | ~8.65 | d | 8.0 |

| H-5 | ~8.36 | d | |

| H-4 | ~8.16-8.14 | m |

Data is typically acquired in CDCl₃ at 400 MHz.[2]

Interpretation: The proton ortho to both the nitro and sulfonyl fluoride groups (H-3 and H-6) are the most deshielded and appear furthest downfield. The observed multiplicities (singlet, doublet, multiplet) arise from spin-spin coupling with adjacent protons. The coupling constants are typical for ortho and meta relationships in an aromatic system.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard single-pulse experiment. A sufficient number of scans should be averaged to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID), followed by phase and baseline correction. Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Due to the electron-withdrawing substituents, the aromatic carbon signals are spread over a wide chemical shift range.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C-2 (C-NO₂) | ~148.3 |

| C-1 (C-SO₂F) | ~135.5 |

| C-4 | ~134.0 |

| C-6 | ~133.0 |

| C-5 | ~132.7 |

| C-3 | ~126.1 |

Data is typically acquired in CDCl₃ at 100 MHz.[2]

Interpretation: The carbons directly attached to the electron-withdrawing groups (C1 and C2) are significantly deshielded and appear at the lowest field. The remaining carbon signals are assigned based on established substituent effects and, if necessary, 2D NMR experiments such as HSQC and HMBC.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Employ a proton-decoupled pulse sequence to simplify the spectrum to singlets for each carbon. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum. The CDCl₃ solvent signal (δ ≈ 77.16 ppm) can be used for chemical shift referencing.

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique that provides a distinct signal for the fluorine atom in the sulfonyl fluoride group. This is particularly useful for confirming the presence of the SO₂F moiety and for monitoring reactions involving this group.

| Functional Group | Chemical Shift (δ, ppm) |

| -SO₂F | ~67.0 |

Data is typically acquired in CDCl₃ at 376 MHz with CFCl₃ as an external reference.[2]

Interpretation: The ¹⁹F NMR spectrum of this compound exhibits a single peak, confirming the presence of one fluorine environment.[3][4] The chemical shift is characteristic of an arylsulfonyl fluoride.

Experimental Protocol: ¹⁹F NMR Spectroscopy

-

Sample Preparation: The same sample prepared for ¹H and ¹³C NMR can be used.

-

Instrument Setup: A multinuclear NMR spectrometer equipped with a fluorine probe is required.

-

Data Acquisition: Acquire the spectrum using a standard single-pulse experiment. Proton decoupling may be applied to simplify the spectrum, although coupling to aromatic protons is generally small.

-

Data Processing: Process the data as with other NMR experiments. An external reference standard, such as CFCl₃ (δ = 0 ppm), is typically used for chemical shift calibration.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups present in this compound. The spectrum is dominated by strong absorptions corresponding to the vibrational modes of the nitro and sulfonyl fluoride groups.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| NO₂ Asymmetric Stretch | ~1540 | Strong |

| NO₂ Symmetric Stretch | ~1360 | Strong |

| S=O Asymmetric Stretch | ~1430 | Strong |

| S=O Symmetric Stretch | ~1220 | Strong |

| S-F Stretch | ~790 | Strong |

| Aromatic C=C Stretch | 1600 - 1450 | Medium-Weak |

Interpretation: The presence of strong bands around 1540 cm⁻¹ and 1360 cm⁻¹ is highly indicative of the nitro group. The sulfonyl group gives rise to characteristic strong absorptions for the S=O stretches, and the S-F stretch is also typically a strong and sharp band.

Caption: Correlation of Functional Groups with IR Absorptions.

Experimental Protocol: IR Spectroscopy (ATR)

-

Sample Preparation: Place a small amount of the solid this compound directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect a background spectrum of the clean, empty ATR crystal. Then, apply pressure to the sample using the ATR anvil and collect the sample spectrum. Co-add a sufficient number of scans (e.g., 32) to obtain a high-quality spectrum.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Expected Data:

-

Monoisotopic Mass: 204.9845 Da[6]

-

Major Fragmentation Pathways: Under electron ionization (EI), common fragmentation patterns include the loss of the fluorine atom, the SO₂ group, and the nitro group.

Caption: Major Mass Spectrometry Fragmentation Pathways.

Experimental Protocol: Mass Spectrometry (EI)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Use a standard electron ionization (EI) source at 70 eV.

-

Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer.

-

Data Interpretation: Identify the molecular ion peak and analyze the major fragment ions to corroborate the proposed structure.

Integrated Spectroscopic Analysis

While each spectroscopic technique provides valuable information, a combined analysis offers the most definitive characterization of this compound. NMR spectroscopy elucidates the precise connectivity of atoms, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry verifies the molecular weight and elemental composition. Together, these techniques provide a self-validating system for the unambiguous identification and purity assessment of the compound, which is essential for its reliable use in any research or development setting.

References

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. The Royal Society of Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChemLite. (n.d.). This compound (C6H4FNO4S).

- NIST. (n.d.). Benzenesulfonyl fluoride, m-nitro-. NIST WebBook.

- SpectraBase. (n.d.). o-nitrobenzenesulfonyl fluoride. Wiley Subscription Services, Inc.

- Magritek. (2014, July 30). Simultaneous Proton and Fluorine decoupled 13C NMR.

- University of Toronto. (n.d.). 19F NMR Reference Standards.

Sources

- 1. CAS 433-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. rsc.org [rsc.org]

- 3. 19Flourine NMR [chem.ch.huji.ac.il]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | C6H4FNO4S | CID 97375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C6H4FNO4S) [pubchemlite.lcsb.uni.lu]

- 7. Benzenesulfonyl fluoride, m-nitro- [webbook.nist.gov]

- 8. spectrabase.com [spectrabase.com]

A Senior Application Scientist's Guide to the Physicochemical Properties of 2-Nitrobenzenesulfonyl Fluoride

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Relevance of 2-Nitrobenzenesulfonyl Fluoride

This compound (NBSF), identified by CAS Number 433-98-7, is an aromatic organic compound of significant interest in synthetic and medicinal chemistry.[1][2] Structurally, it is characterized by a benzene ring substituted with a sulfonyl fluoride (-SO₂F) group and an ortho-positioned nitro (-NO₂) group.[1] This specific arrangement of functional groups imparts a unique reactivity profile, making it a valuable reagent and a pharmacophore of interest.

From a practical standpoint, the physical properties of NBSF—its solid state, melting point, and solubility—are the foundational parameters that dictate its handling, reaction setup, and purification strategies. For drug development professionals, understanding these characteristics is crucial, as NBSF and its derivatives have emerged as a promising pharmacophore for developing new antibiotics, particularly against drug-resistant Gram-negative bacteria.[3][4][5]

This guide provides an in-depth analysis of the core physical and spectral properties of this compound, offering the technical accuracy and field-proven insights required for its effective application in a research setting.

Core Physicochemical Properties

The utility of a chemical reagent begins with a thorough understanding of its fundamental physical properties. These data govern everything from storage and handling to solvent selection and reaction kinetics. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 433-98-7 | [1][2] |

| Molecular Formula | C₆H₄FNO₄S | [1][2][6] |

| Molecular Weight | 205.16 g/mol | [6][7] |

| Appearance | Pale yellow to white solid | [1][7] |

| Melting Point | 56-60 °C | [7][8] |

| Boiling Point | 306.0 ± 25.0 °C (Predicted) | [7][8] |

| Density | 1.554 ± 0.06 g/cm³ (Predicted) | [7][8] |

| Solubility | Soluble in polar organic solvents | [1] |

Field Insights: The melting point of 56-60°C is a critical parameter for both quality assessment and reaction design.[7][8] A sharp melting point within this range typically indicates high purity. From an experimental perspective, this relatively low melting point means the compound can be handled as a solid at room temperature, simplifying weighing and transfer, but may require cooling during reactions that are highly exothermic to prevent it from melting, which could alter reaction kinetics.

The predicted high boiling point suggests that NBSF has low volatility under standard laboratory conditions, which is a favorable safety attribute.[7][8] Its solubility in polar organic solvents like acetone and acetonitrile makes it highly versatile for a range of synthetic applications, allowing for homogeneous reaction conditions with a variety of nucleophiles.[1][9]

Structural Features and Physicochemical Relationships

The physical properties of this compound are a direct consequence of its molecular structure. The interplay between its functional groups dictates its reactivity and behavior.

Caption: Relationship between NBSF's structure and its key properties.

The sulfonyl fluoride group is a powerful electron-withdrawing moiety, making the sulfur atom highly electrophilic.[1] The presence of the nitro group in the ortho position further amplifies this effect through inductive and resonance effects, significantly enhancing the reactivity of the compound toward nucleophiles compared to unsubstituted benzenesulfonyl fluoride.[1] This high reactivity is the cornerstone of its utility in organic synthesis.

Spectral Data for Characterization

Authenticating the identity and purity of this compound relies on standard spectroscopic methods. While raw spectra are instrument-dependent, the expected characteristics are consistent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum is characterized by complex multiplets in the aromatic region (typically δ 7.5-8.9 ppm), corresponding to the four protons on the substituted benzene ring. The exact chemical shifts and coupling patterns are influenced by the strong electron-withdrawing effects of both the -SO₂F and -NO₂ groups.[10]

-

¹³C NMR: The spectrum will show six distinct signals for the aromatic carbons, with chemical shifts influenced by the attached functional groups.

-

¹⁹F NMR: A characteristic singlet is expected for the fluorine atom in the sulfonyl fluoride group. For a similar compound, 4-nitrobenzenesulfonyl fluoride, this peak appears around δ 65.1 ppm.[11] This technique is particularly powerful for confirming the presence of the -SO₂F moiety.

-

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, a prominent molecular ion peak ([M]⁺) is expected at an m/z (mass-to-charge ratio) of approximately 205, corresponding to the molecular weight of the compound.[2][12]

-

Infrared (IR) Spectroscopy: Key vibrational frequencies confirm the presence of the characteristic functional groups. Expected strong absorption bands include:

-

~1540 cm⁻¹ and ~1350 cm⁻¹: Corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (-NO₂).

-

~1420 cm⁻¹ and ~1215 cm⁻¹: Attributed to the asymmetric and symmetric stretching vibrations of the sulfonyl group (S=O).

-

Application in Practice: A Representative Experimental Protocol

The physical properties of NBSF directly inform its use in the lab. Its solid nature and solubility are key considerations in the following representative protocol for the synthesis of a sulfonamide, a common application.

Objective: Synthesize N-benzyl-2-nitrobenzenesulfonamide via nucleophilic substitution.

Methodology:

-

Reagent Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in a suitable polar aprotic solvent, such as acetonitrile or tetrahydrofuran (THF). The choice of solvent is dictated by the need to fully dissolve the NBSF solid.

-

Nucleophile Addition: In a separate flask, dissolve benzylamine (1.1 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in the same solvent.

-

Reaction Execution: Cool the NBSF solution to 0 °C using an ice bath. This is crucial because the reaction is exothermic, and maintaining a low temperature controls the reaction rate and minimizes side products.

-

Monitoring: Add the benzylamine solution dropwise to the stirred NBSF solution. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (NBSF) is consumed.

-

Workup and Purification: Upon completion, quench the reaction with water. Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with dilute acid, then brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure. The resulting crude solid can be purified by recrystallization or column chromatography, leveraging the differential solubility of the product and any remaining impurities.

Caption: Experimental workflow for sulfonamide synthesis using NBSF.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Handling: NBSF is corrosive and can cause severe skin burns and eye damage.[13] It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.[13] Avoid inhalation of dust and contact with skin and eyes.[14]

-

Storage: The compound is sensitive to moisture, which can lead to hydrolysis of the reactive sulfonyl fluoride group.[9][14] It should be stored in a tightly sealed container in a cool, dry place, with a recommended temperature of 2-8°C.[7][8] Storing under an inert gas like argon or nitrogen is also advisable.[11]

Conclusion

This compound is a crystalline solid whose physical properties are a direct reflection of its unique molecular architecture. Its defined melting point, solubility in polar organic solvents, and characteristic spectral signature provide researchers with the necessary parameters for its reliable identification, handling, and application. The potent electrophilicity of its sulfur center, enhanced by the ortho-nitro group, makes it a highly effective reagent in synthetic chemistry and a valuable pharmacophore in the ongoing search for novel therapeutics. A firm grasp of these foundational physicochemical properties is the first step toward unlocking its full potential in the laboratory.

References

- LookChem. (n.d.). 2-nitro-benzenesulfonyl fluoride.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Catalyst-free radical fluorination of sulfonyl hydrazides in water - Supporting Information. (n.d.).

- Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. ACS infectious diseases, 4(11), 1595–1602.

- PubChemLite. (n.d.). This compound (C6H4FNO4S).

- ResearchGate. (n.d.). This compound derivatives and their MICs (μg mL −1 ). [Image].

- Sadlowski, C. M., et al. (2018). Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics. [PDF].

Sources

- 1. CAS 433-98-7: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H4FNO4S | CID 97375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Nitro Sulfonyl Fluorides are a new pharmacophore for the development of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. 2-NITRO-BENZENESULFONYL FLUORIDE, CasNo.433-98-7 Chemical Technology Co.,LTD(expird) China (Mainland) [aoen.lookchem.com]

- 7. 433-98-7 CAS MSDS (2-NITRO-BENZENESULFONYL FLUORIDE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. 2-NITRO-BENZENESULFONYL FLUORIDE CAS#: 433-98-7 [m.chemicalbook.com]

- 9. 2-Methyl-4-nitrobenzenesulfonyl fluoride (21320-93-4) for sale [vulcanchem.com]

- 10. rsc.org [rsc.org]

- 11. 4-NITROBENZENESULFONYL FLUORIDE | 349-96-2 [chemicalbook.com]

- 12. PubChemLite - this compound (C6H4FNO4S) [pubchemlite.lcsb.uni.lu]

- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

A Comprehensive Technical Guide to Fludrocortisone Acetate (CAS 514-36-3) for Research and Development Professionals

An important introductory note on chemical identification: This guide focuses on the synthetic corticosteroid, Fludrocortisone Acetate. Authoritative chemical databases including PubChem confirm its Chemical Abstracts Service (CAS) registry number as 514-36-3 .[1][2][3][4] The CAS number 433-98-7, which was initially queried, incorrectly identifies this compound and instead corresponds to 2-Nitrobenzenesulfonyl fluoride. This guide will exclusively discuss the properties and handling of Fludrocortisone Acetate (CAS 514-36-3).

Executive Summary: The Dual-Acting Corticosteroid

Fludrocortisone Acetate is a synthetic, fluorinated corticosteroid that serves as a cornerstone in the management of adrenocortical insufficiency.[1][2] It is structurally an acetate ester of fludrocortisone, which itself is a derivative of hydrocortisone.[1] What sets Fludrocortisone Acetate apart and defines its therapeutic niche is its potent mineralocorticoid activity, far exceeding that of its parent compound, coupled with moderate glucocorticoid effects.[1][2] This dual-action allows it to effectively replace the endogenous mineralocorticoid aldosterone, making it indispensable for treating conditions like Addison's disease and salt-losing adrenogenital syndrome.[2][5] For researchers and drug development professionals, a thorough understanding of its physicochemical properties, mechanism of action, and handling requirements is paramount for its safe and effective application in both preclinical and clinical settings.

Physicochemical and Spectroscopic Profile

A precise understanding of the chemical and physical properties of Fludrocortisone Acetate is fundamental to its formulation, analysis, and application in research.

Chemical Structure and Identification

Fludrocortisone Acetate is chemically designated as 9-fluoro-11β,17,21-trihydroxypregn-4-ene-3,20-dione 21-acetate.[1] The introduction of a fluorine atom at the 9α position is a key structural modification that dramatically potentiates its mineralocorticoid activity.[6]

Key Identifiers:

-

IUPAC Name: [2-[(8S,9R,10S,11S,13S,14S,17R)-9-fluoro-11,17-dihydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate[1]

-

Molecular Formula: C₂₃H₃₁FO₆[1]

-

Molecular Weight: 422.5 g/mol [1]

-

Synonyms: 9α-Fluorohydrocortisone acetate, 9-Fluorocortisol acetate, Florinef[2][6]

Physical and Chemical Properties

These properties are critical for decisions related to solvent selection, formulation development, and storage conditions.

| Property | Value | Source(s) |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 233-234 °C | [3] |

| Solubility | Practically insoluble in water; sparingly soluble in anhydrous ethanol; soluble in acetone. | [2][4][7] |

| Storage Temperature | 2-8°C is often recommended for long-term storage. | [2][4] |